Cas no 299933-69-0 (5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine)
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(2,6-Difluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
- SR-01000289722-1
- 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
- CCG-314882
- AKOS000225166
- SR-01000289722
- 1,3,4-Thiadiazol-2-amine, 5-(2,6-difluorophenyl)-
- 299933-69-0
- ZLA93369
- SY143406
- EN300-107463
- DHXTUPRTHLDAID-UHFFFAOYSA-N
- CS-0231227
- MFCD05860346
- 2-Amino-5-(2,6-difluorophenyl)-1,3,4-thiadiazole
- STK711816
- G49453
- AY-0214
-
- Inchi: 1S/C8H5F2N3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
- InChI Key: DHXTUPRTHLDAID-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1C1C(=CC=CC=1F)F
Computed Properties
- Exact Mass: 213.01722467Da
- Monoisotopic Mass: 213.01722467Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 80Ų
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM450035-1g |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
299933-69-0 | 95%+ | 1g |
$784 | 2023-02-17 | |
| TRC | D458580-10mg |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
299933-69-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D458580-50mg |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
299933-69-0 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D458580-100mg |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
299933-69-0 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-107463-0.05g |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
299933-69-0 | 95% | 0.05g |
$155.0 | 2023-10-28 | |
| Enamine | EN300-107463-0.1g |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
299933-69-0 | 95% | 0.1g |
$232.0 | 2023-10-28 | |
| Enamine | EN300-107463-0.25g |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
299933-69-0 | 95% | 0.25g |
$331.0 | 2023-10-28 | |
| Enamine | EN300-107463-0.5g |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
299933-69-0 | 95% | 0.5g |
$524.0 | 2023-10-28 | |
| Enamine | EN300-107463-1.0g |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
299933-69-0 | 95% | 1g |
$671.0 | 2023-06-10 | |
| Enamine | EN300-107463-2.5g |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
299933-69-0 | 95% | 2.5g |
$1315.0 | 2023-10-28 |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Introduction to 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 299933-69-0) and Its Emerging Applications in Chemical Biology and Medicine
The compound 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine, identified by the CAS number 299933-69-0, represents a significant advancement in the realm of chemical biology and medicinal chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural features and promising pharmacological properties. The presence of both difluorophenyl and thiadiazole moieties in its molecular framework endows it with enhanced bioactivity, making it a valuable candidate for further exploration in drug discovery and therapeutic development.
Recent studies have highlighted the versatile applications of thiadiazole derivatives in medicinal chemistry. The thiadiazole core is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The introduction of fluorine atoms at the 2,6 positions of the phenyl ring further modulates the electronic properties of the molecule, improving its metabolic stability and binding affinity to biological targets. This combination has positioned 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine as a compelling scaffold for designing novel therapeutic agents.
In the context of contemporary pharmaceutical research, the compound has been investigated for its potential role in addressing emerging health challenges. The growing prevalence of multidrug-resistant pathogens has underscored the need for innovative antimicrobial strategies. Preliminary studies suggest that 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine exhibits notable activity against various bacterial strains by interfering with essential cellular processes. Its ability to disrupt bacterial cell wall synthesis and membrane integrity makes it a promising candidate for developing next-generation antibiotics.
Beyond antimicrobial applications, this compound has shown promise in oncology research. The difluorophenyl group enhances the lipophilicity of the molecule, facilitating better penetration into tumor cells while minimizing off-target effects. Early preclinical trials have demonstrated that derivatives of this scaffold can selectively inhibit key enzymes involved in cancer cell proliferation. Furthermore, the thiadiazole moiety is known to modulate signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in malignancies. These findings position 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine as a potential lead compound for developing targeted cancer therapies.
The synthesis of this compound involves a multi-step process that highlights the ingenuity of modern organic chemistry techniques. Key synthetic steps include condensation reactions between appropriately substituted precursors under controlled conditions to form the thiadiazole ring system. Subsequent functionalization with the difluorophenyl group is achieved through nucleophilic aromatic substitution or cross-coupling reactions. The introduction of the amine group at the 2-position is typically accomplished via reductive amination or other amine-forming reactions. Advanced computational methods are often employed to optimize reaction conditions and predict yields.
The pharmacokinetic profile of 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine is another critical aspect that has been extensively studied. Its favorable solubility profile allows for efficient absorption following oral administration, while its metabolic stability ensures prolonged half-life in vivo. Preliminary pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and rapid distribution throughout major organs. These characteristics make it an attractive candidate for therapeutic applications where sustained drug exposure is desirable.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is paramount when developing novel pharmaceutical compounds like this one. Rigorous quality control measures are implemented throughout synthesis and purification to guarantee consistency and purity. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify structural integrity at each stage of production.
The future prospects for 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine are vast and multifaceted. Ongoing research aims to expand its therapeutic applications by exploring novel derivatives with enhanced efficacy or reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating progress in this field by leveraging cutting-edge technologies such as structure-based drug design and artificial intelligence-driven virtual screening.
In conclusion,5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 299933-69-0) represents a significant advancement in chemical biology and medicinal chemistry due to its unique structural features and promising pharmacological properties. Its potential applications span multiple therapeutic areas including antimicrobial infections,cancer therapy,and beyond,underscoring its importance as a lead compound for future drug development efforts.. As research continues,this compound will undoubtedly play an increasingly pivotal role in addressing some of today's most pressing health challenges..
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